PPARγ Avoidance: DS45500853 vs TZD-Containing ERRα Agonist HTS Hit 1
In the primary discovery paper, HTS hit 1—a TZD-containing ERRα agonist scaffold—exhibited potent PPARγ agonist activity with an EC50 of 0.41 nM (Emax = 119%), making it unsuitable for studies requiring clean ERRα pharmacology [1]. In contrast, DS45500853 (compound 5c) showed no activation of PPARγ up to 10 μM (EC50 > 10 μM, Emax = 15%), representing a >24,000-fold selectivity window for ERRα over PPARγ [1]. This was achieved by removing the TZD moiety known to enhance PPARγ activity [1]. The closely related analogue DS20362725 (compound 3d) likewise avoided PPARγ activity through a non-TZD benzimidazole scaffold, providing an alternative chemotype with distinct potency [2].
| Evidence Dimension | PPARγ transcriptional activity (EC50) |
|---|---|
| Target Compound Data | EC50 > 10 μM (Emax = 15%); no activation observed |
| Comparator Or Baseline | HTS hit 1: EC50 = 0.41 nM (Emax = 119%) |
| Quantified Difference | >24,000-fold selectivity over PPARγ vs HTS hit 1 |
| Conditions | Full-length PPARγ luciferase reporter assay; single experiments run in quadruplicate |
Why This Matters
In metabolic research, contaminating PPARγ activity confounds interpretation of ERRα-mediated effects on glucose and lipid homeostasis, making DS45500853's clean selectivity essential for valid target deconvolution.
- [1] Shinozuka T, et al. ACS Med Chem Lett. 2021;12(5):817–821. Table 2: PPARγ reporter EC50 > 10 μM for 5c (DS45500853); HTS hit 1 PPARγ EC50 = 0.41 nM in Table 1. View Source
- [2] Shinozuka T, et al. ACS Med Chem Lett. 2021;12(5):817–821. Compound 3d (DS20362725) also avoided PPARγ activity; ERRα reporter EC50 = 1.1 μM. View Source
